molecular formula C8H12O B12904153 Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran CAS No. 50305-98-1

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran

Katalognummer: B12904153
CAS-Nummer: 50305-98-1
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: HTGMLRPUGQRWDI-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran can be synthesized through a Diels-Alder reaction between maleic anhydride and a suitable diene, such as (2E,4E)-hexa-2,4-dien-1-ol . The reaction typically involves heating the reactants in a solvent like toluene under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-1,3,3a,4,5,7a-hexahydroisobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is unique due to its specific stereochemistry and the presence of a fused furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

50305-98-1

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

(3aS,7aR)-1,3,3a,4,5,7a-hexahydro-2-benzofuran

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2/t7-,8+/m0/s1

InChI-Schlüssel

HTGMLRPUGQRWDI-JGVFFNPUSA-N

Isomerische SMILES

C1C[C@@H]2COC[C@@H]2C=C1

Kanonische SMILES

C1CC2COCC2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.